molecular formula C14H17N3O2S B2875559 3-methoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 510735-94-1

3-methoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2875559
CAS No.: 510735-94-1
M. Wt: 291.37
InChI Key: ISJYTIROXVIEPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound that belongs to the class of benzamides, which are known for their diverse biological activities. This compound features a benzamide core substituted with a methoxy group and a thiadiazole ring, which is further substituted with a 2-methylpropyl group. The presence of the thiadiazole ring is particularly significant as it imparts unique chemical and biological properties to the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Substitution with 2-Methylpropyl Group: The thiadiazole ring is then alkylated with 2-methylpropyl halide in the presence of a base such as potassium carbonate.

    Coupling with 3-Methoxybenzoic Acid: The final step involves coupling the substituted thiadiazole with 3-methoxybenzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The thiadiazole ring can undergo electrophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

Scientific Research Applications

3-methoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    3-methoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide: .

    2-methoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide: .

    4-methoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide: .

Uniqueness

The unique substitution pattern on the benzamide and thiadiazole rings imparts distinct chemical and biological properties to this compound, making it a valuable compound for various applications .

Properties

IUPAC Name

3-methoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-9(2)7-12-16-17-14(20-12)15-13(18)10-5-4-6-11(8-10)19-3/h4-6,8-9H,7H2,1-3H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJYTIROXVIEPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.